molecular formula C19H22N6O2 B2475582 N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396747-52-6

N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2475582
CAS RN: 1396747-52-6
M. Wt: 366.425
InChI Key: CCKKNERVANPVDN-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given its complex structure. For instance, it might undergo reactions typical of amides, such as hydrolysis, or reactions typical of aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a carboxamide group could make it polar and potentially soluble in polar solvents. Its melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antiviral Activities

A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been developed, showcasing remarkable anti-avian influenza virus activity. These compounds, including the triazolopyrazine derivatives, were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, among other reagents. The synthesized compounds demonstrated significant in vitro activity against the influenza A virus (subtype H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).

Antimicrobial and Antifungal Properties

Research into new pyrazoline and pyrazole derivatives has revealed their potent antibacterial and antifungal activities. By synthesizing a series of compounds from α,β-unsaturated ketones and testing them against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, certain derivatives showed exceptional performance, suggesting their utility in combating microbial infections (Hassan, 2013).

Antitumor and Antimicrobial Activities

The synthesis of N-arylpyrazole-containing enaminones and their reaction with various compounds has led to the creation of derivatives with noteworthy antitumor and antimicrobial activities. These compounds, through different reactions, produced substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Screening against human breast and liver carcinoma cell lines showed inhibition effects comparable to 5-fluorouracil, indicating their potential in cancer treatment (Riyadh, 2011).

Anticonvulsant Activity

The synthesis and testing of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have shown potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This research points to the bioisosteric relationship between the triazolopyrazine ring system and the purine ring for anticonvulsant activity, offering a promising avenue for the development of new antiepileptic drugs (Kelley et al., 1995).

Cardiovascular Applications

A study on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has identified compounds with significant coronary vasodilating and antihypertensive activities. Among these, a particular derivative emerged as a highly promising cardiovascular agent, showcasing greater potency in coronary vasodilation than known drugs and comparably potent antihypertensive activity, suggesting its potential in cardiovascular disease treatment (Sato et al., 1980).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential applications in medicine or other fields, and development of methods for its synthesis .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-11-25-17(19(27)20-13)16(22-23-25)18(26)21-15-7-9-24(10-8-15)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKNERVANPVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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